molecular formula C10H9N3O4 B6150291 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1978267-11-6

6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B6150291
CAS No.: 1978267-11-6
M. Wt: 235.2
InChI Key:
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Description

6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidine core structure with an ethoxycarbonyl group at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors, such as pyrazolone derivatives, under acidic or basic conditions. The ethoxycarbonyl group can be introduced through esterification reactions, often using ethyl chloroformate in the presence of a base.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

  • Reduction: Reduction reactions can be performed on the pyrazolo[1,5-a]pyrimidine core to yield different functional groups.

  • Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Amides, esters, and other carboxylic acid derivatives.

  • Reduction Products: Reduced pyrazolo[1,5-a]pyrimidine derivatives.

  • Substitution Products: Substituted ethoxycarbonyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules

Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it suitable for designing molecules that can interact with biological targets.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the development of new drugs for treating various diseases, including cancer and inflammatory conditions.

Industry: The compound's unique properties make it valuable in industrial applications, such as the production of advanced materials and chemicals. Its versatility in chemical reactions allows for the creation of specialized products with specific properties.

Mechanism of Action

The mechanism by which 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents and functional groups.

  • Carboxylic acid derivatives: Compounds with similar carboxylic acid functionalities but different core structures.

Uniqueness: 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid stands out due to its specific combination of the pyrazolo[1,5-a]pyrimidine core, ethoxycarbonyl group, and carboxylic acid group. This unique structure imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

1978267-11-6

Molecular Formula

C10H9N3O4

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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